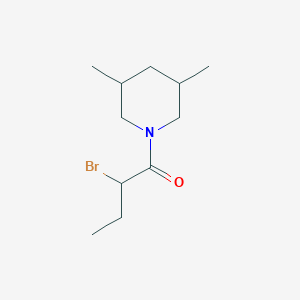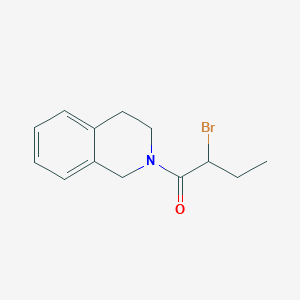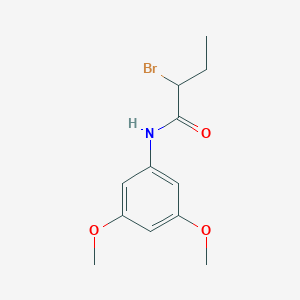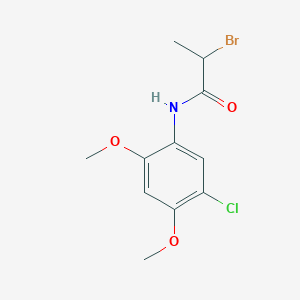
3-Pyridin-4-YL-propylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-4-YL-propylamine dihydrochloride: is an organic compound that contains both a pyridine ring and a propylamine group. This compound is typically found as a white crystalline powder and is soluble in water and various organic solvents. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used in various organic synthesis transformations .
Mode of Action
It’s known to be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride are as follows :
These properties suggest that the compound has good bioavailability.
Action Environment
It is recommended to store the compound in a refrigerator , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
3-(Pyridin-4-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors and enzymes, influencing their activity. For instance, it can interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain . Additionally, it may interact with nicotinic acetylcholine receptors, modulating their function and impacting signal transduction pathways .
Cellular Effects
3-(Pyridin-4-yl)propan-1-amine dihydrochloride has various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating receptor activity, leading to changes in intracellular signaling cascades. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes . Furthermore, it can impact cellular metabolism by influencing enzyme activity and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors, such as nicotinic acetylcholine receptors, altering their conformation and function . It can also inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, such as neurotoxicity or organ damage[11][11].
Metabolic Pathways
3-(Pyridin-4-yl)propan-1-amine dihydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 3-(Pyridin-4-yl)propan-1-amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters, such as organic cation transporters, and distributed to various cellular compartments . This compound can also bind to plasma proteins, affecting its distribution and accumulation in tissues .
Subcellular Localization
The subcellular localization of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Pyridin-4-YL-propylamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base[][1].
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted amines[][1].
Scientific Research Applications
Chemistry: Biology: Medicine: Industry:
Comparison with Similar Compounds
3-(Pyridin-3-yl)propan-1-amine dihydrochloride: Similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride: Contains additional methyl groups on the propylamine chain.
Uniqueness: 3-Pyridin-4-YL-propylamine dihydrochloride is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-pyridin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-1-2-8-3-6-10-7-4-8;;/h3-4,6-7H,1-2,5,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURHNFBQYCMJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628632 |
Source


|
| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922189-08-0 |
Source


|
| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)


![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)










